molecular formula C26H37N3O B12375459 BChE-IN-32

BChE-IN-32

Cat. No.: B12375459
M. Wt: 407.6 g/mol
InChI Key: DAQUSVFVOAKQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BChE-IN-32 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in the central and peripheral nervous systems, liver, and plasma. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where butyrylcholinesterase activity is elevated in the late stages .

Preparation Methods

The synthesis of BChE-IN-32 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves coupling the intermediate with a specific reagent under controlled conditions to yield this compound. Industrial production methods focus on optimizing these steps to ensure high yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

BChE-IN-32 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can be carried out using dilute hydrochloric acid, resulting in the formation of specific degradation products. Oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents to yield oxidized derivatives .

Scientific Research Applications

BChE-IN-32 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme kinetics and inhibition mechanisms. In biology, it helps in understanding the role of butyrylcholinesterase in various physiological processes. In medicine, this compound is being investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease. Additionally, it has applications in the industry for the development of diagnostic assays and biosensors .

Mechanism of Action

BChE-IN-32 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other choline esters. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets of this compound include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues .

Comparison with Similar Compounds

BChE-IN-32 is unique in its high selectivity for butyrylcholinesterase compared to other cholinesterase inhibitors. Similar compounds include donepezil, rivastigmine, and galantamine, which inhibit both acetylcholinesterase and butyrylcholinesterase. this compound stands out due to its specificity, making it a valuable tool for studying butyrylcholinesterase without affecting acetylcholinesterase activity .

Properties

Molecular Formula

C26H37N3O

Molecular Weight

407.6 g/mol

IUPAC Name

N-(3,5-dimethyl-1-adamantyl)-2-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-ylamino)acetamide

InChI

InChI=1S/C26H37N3O/c1-24-10-17-11-25(2,14-24)16-26(12-17,15-24)29-22(30)13-27-23-18-6-3-4-8-20(18)28-21-9-5-7-19(21)23/h17H,3-16H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

DAQUSVFVOAKQLR-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)CNC4=C5CCCC5=NC6=C4CCCC6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.